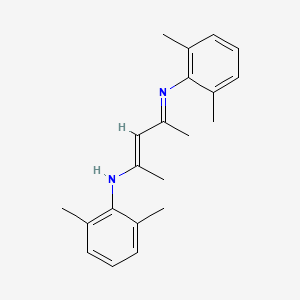

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline

Description

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline is an organic compound characterized by its unique structure, which includes two dimethylphenyl groups connected by a pentenylidene bridge

Properties

Molecular Formula |

C21H26N2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-[(E)-4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]-2,6-dimethylaniline |

InChI |

InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-13,22H,1-6H3/b18-13+,23-19? |

InChI Key |

XXZVZICLUJKKAL-ZKEXVTLTSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N/C(=C/C(=NC2=C(C=CC=C2C)C)C)/C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=CC(=NC2=C(C=CC=C2C)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with a suitable pentenylidene precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline exhibit promising anticancer properties. The alkenylidene moiety may enhance interactions with biological targets involved in cancer cell proliferation. Studies focusing on the binding affinity of this compound with specific receptors are ongoing to evaluate its therapeutic potential.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies are being conducted to assess the efficacy of this compound as an antioxidant agent.

Organic Light Emitting Diodes (OLEDs)

Due to its unique photophysical properties, this compound is being investigated for use in OLED technology. Its ability to emit light when subjected to electric current makes it a candidate for improving the efficiency and color range of OLED devices .

Photovoltaic Cells

The compound's electronic properties also make it suitable for applications in photovoltaic cells. Research is focused on how modifications to its structure can enhance charge transport and light absorption capabilities in solar energy applications.

Biological Interaction Studies

A recent study explored the interaction of this compound with various biological targets using computational modeling techniques. The results indicated a strong binding affinity with certain cancer-related proteins, suggesting potential as a lead compound for drug development.

Development of OLED Devices

In another study, researchers integrated this compound into OLED devices and reported enhanced luminance and efficiency compared to traditional materials used in OLED fabrication. The findings suggest that this compound could lead to advancements in display technologies .

Mechanism of Action

The mechanism of action of N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline can be compared with other similar compounds, such as:

N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline: This compound has a similar structure but lacks the dimethyl groups on the phenyl rings.

N,N’-(3-(3-(Triethoxysilyl)propyl)pentane-2,4-diylidene)dianiline: This compound includes additional functional groups, such as triethoxysilyl groups, which may impart different properties and reactivity.

Biological Activity

N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline (CAS Number: 267431-79-8) is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique molecular structure, which may confer specific biological activities. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.

- Molecular Formula : C₁₉H₂₆N₂

- Molecular Weight : 306.44 g/mol

- Boiling Point : Not specified in available literature

- Storage Conditions : Refrigerated storage recommended for stability .

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The presence of the dimethylphenyl and amine groups suggests potential interactions with receptors or enzymes involved in cellular signaling pathways.

Biological Activity Overview

Recent studies have begun to explore the biological effects of this compound, particularly in relation to its anticancer and antimicrobial properties. Here are some key findings:

Anticancer Activity

- Cell Line Studies : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research on related compounds has shown IC₅₀ values indicating significant inhibition of cell proliferation in breast carcinoma (MCF-7) cells .

- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Further docking studies have suggested binding affinities to critical proteins involved in cancer cell survival .

Antimicrobial Activity

- In Vitro Testing : Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The well diffusion method has been employed to assess the effectiveness against bacteria and fungi, with some derivatives showing comparable or superior activity relative to standard antibiotics .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 2,6-dimethylaniline with a pentenone derivative under acidic catalysis. Optimization involves screening catalysts (e.g., acetic acid, p-toluenesulfonic acid) and solvents (e.g., ethanol, toluene). Reaction progress should be monitored via TLC, and yields improved by adjusting temperature (reflux vs. room temperature) and stoichiometry. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., enamine C-H protons at δ 5–6 ppm) and carbon frameworks.

- IR Spectroscopy : Detects C=N stretches (~1600 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : Confirms molecular weight and fragmentation patterns.

- HPLC : Validates purity using a C18 column with UV detection at 254 nm .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols by documenting exact reagent grades, solvent drying methods, and reaction atmospheres (e.g., inert gas). Share NMR spectra in a common solvent (e.g., CDCl3) for cross-lab validation. Use reference compounds for spectroscopic calibration .

Advanced Research Questions

Q. What mechanistic insights explain the tautomeric behavior of the enamine backbone in this compound?

- Methodological Answer : Tautomerism between enamine and imine forms can be studied via variable-temperature NMR to track proton exchange rates. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy barriers for tautomer interconversion. Solvent polarity effects (e.g., DMSO vs. hexane) on equilibrium are quantified using UV-Vis spectroscopy .

Q. How do steric effects from the 2,6-dimethylphenyl groups influence electronic properties and reactivity?

- Methodological Answer : Steric hindrance reduces planarity, disrupting conjugation. Computational studies (e.g., HOMO-LUMO analysis via Gaussian) predict charge localization. X-ray crystallography validates molecular geometry, while cyclic voltammetry assesses redox behavior. Comparative studies with less hindered analogs (e.g., 4-methylphenyl derivatives) highlight steric impacts .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Replicate experiments under identical conditions (solvent, concentration). Cross-reference with DFT-predicted NMR shifts (e.g., using ACD/Labs or ChemDraw). Collaborate with independent labs to isolate synthesis impurities (e.g., unreacted aniline) via preparative HPLC and analyze their spectral contributions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding to target enzymes (e.g., kinases).

- SAR Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the phenyl ring or replace the enamine with a thioenamine.

- In Vitro Assays : Test derivatives for cytotoxicity (MTT assay) or enzyme inhibition (fluorescence-based assays) .

Q. What catalytic systems could enable asymmetric synthesis of chiral derivatives of this compound?

- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) may induce enantioselectivity. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. Optimize solvent systems (e.g., THF/water mixtures) to enhance stereocontrol .

Methodological Resources

- Synthetic Protocols : Refer to Organic Chemistry Experiment Guidelines for step-by-step condensation and purification workflows .

- Computational Tools : Utilize Gaussian for DFT studies and PyMOL for molecular visualization .

- Analytical Standards : Cross-validate HPLC methods with USP guidelines for reagent purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.